5-bromo-N-[(5-cyclopropylpyridin-3-yl)methyl]furan-2-carboxamide
Description
Properties
IUPAC Name |
5-bromo-N-[(5-cyclopropylpyridin-3-yl)methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O2/c15-13-4-3-12(19-13)14(18)17-7-9-5-11(8-16-6-9)10-1-2-10/h3-6,8,10H,1-2,7H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZMLFDWMZHQBMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=CC(=C2)CNC(=O)C3=CC=C(O3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[(5-cyclopropylpyridin-3-yl)methyl]furan-2-carboxamide typically involves multiple steps, starting with the preparation of the furan ring and the cyclopropyl-substituted pyridine. The key steps include:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Coupling with Pyridine: The cyclopropyl-substituted pyridine is synthesized separately and then coupled with the brominated furan ring using coupling agents like palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[(5-cyclopropylpyridin-3-yl)methyl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-bromo-N-[(5-cyclopropylpyridin-3-yl)methyl]furan-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 5-bromo-N-[(5-cyclopropylpyridin-3-yl)methyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional features can be contextualized by comparing it to related furan-2-carboxamide derivatives. Below is a detailed analysis:
Table 1: Structural and Functional Comparison of 5-bromo-N-[(5-cyclopropylpyridin-3-yl)methyl]furan-2-carboxamide with Analogues
Key Observations
In contrast, 5-sulfamoyl (compound 26, ) and 5-cyano () groups alter polarity and hydrogen-bonding capacity, impacting solubility and target selectivity.
Heterocyclic Modifications
- The cyclopropyl-pyridine group in the target compound may confer rigidity and metabolic stability compared to the chloro-methylimidazopyridine in compound 84 () or the piperazine-phenyl group in radiopharmaceutical analogs ().
Synthetic Approaches
- Suzuki coupling is frequently employed for attaching aryl/heteroaryl groups (e.g., compound 84, ), while amide coupling is standard for carboxamide formation ().
Pharmacological Implications
- While the target compound lacks direct activity data, its structural parallels to MMP inhibitors (), kinase-targeting impurities (), and CNS-penetrant radiopharmaceuticals () suggest versatile applications.
Biological Activity
5-bromo-N-[(5-cyclopropylpyridin-3-yl)methyl]furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanism of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a furan ring, a cyclopropyl-pyridine moiety, and a carboxamide functional group. These structural elements contribute to its unique pharmacological properties.
The biological activity of 5-bromo-N-[(5-cyclopropylpyridin-3-yl)methyl]furan-2-carboxamide is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The compound is hypothesized to inhibit certain kinases or receptors, leading to downstream effects on cell proliferation and survival.
Anticancer Properties
Research indicates that compounds similar to 5-bromo-N-[(5-cyclopropylpyridin-3-yl)methyl]furan-2-carboxamide exhibit anticancer activity by targeting key pathways involved in tumor growth and metastasis. For example, studies have shown that related compounds can inhibit the p38 MAP kinase pathway, which is crucial for inflammatory responses and cancer progression .
Case Study: Inhibition of Cancer Cell Proliferation
A study exploring the effects of similar compounds on cancer cell lines demonstrated that they could significantly reduce cell viability in a dose-dependent manner. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 10 | Apoptosis induction |
| A549 (Lung) | 15 | Cell cycle arrest |
| HeLa (Cervical) | 12 | Apoptosis induction |
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of 5-bromo-N-[(5-cyclopropylpyridin-3-yl)methyl]furan-2-carboxamide. Preliminary data suggest favorable ADME profiles, indicating potential for further development as a therapeutic agent.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-bromo-N-[(5-cyclopropylpyridin-3-yl)methyl]furan-2-carboxamide?
- Methodology : Multi-step synthesis typically involves coupling a brominated furan-2-carboxylic acid derivative with a cyclopropylpyridinylmethyl amine under amide-forming conditions. Key steps include:
- Activation of the carboxylic acid using coupling agents like EDCI/HOBt in polar aprotic solvents (DMF or DMSO) .
- Controlled reaction temperatures (0–25°C) to minimize side reactions (e.g., cyclopropane ring opening) .
- Purification via column chromatography or recrystallization, with final purity confirmed by HPLC (>95%) .
Q. How is structural characterization performed for this compound?
- Techniques :
- NMR : ¹H/¹³C NMR to confirm regiochemistry (e.g., cyclopropyl protons at δ 0.5–1.5 ppm, pyridine aromatic signals at δ 7.5–9.0 ppm) .
- X-ray crystallography : For absolute configuration determination (SHELX programs are standard for small-molecule refinement ).
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ ≈ 365.04 g/mol) .
Q. What solvents and conditions stabilize this compound during storage?
- Stability :
- Store in anhydrous DMSO or ethanol at –20°C to prevent hydrolysis of the carboxamide group .
- Avoid prolonged exposure to light or acidic/basic conditions, which may degrade the cyclopropyl or bromofuran moieties .
Advanced Research Questions
Q. How do electronic effects (e.g., bromine, cyclopropane) influence reactivity in cross-coupling reactions?
- Mechanistic insight :
- The bromine atom at C5 of the furan acts as an electron-withdrawing group, enhancing electrophilicity for nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura coupling .
- The cyclopropyl group on the pyridine ring introduces steric hindrance but stabilizes intermediates via hyperconjugation, affecting reaction kinetics .
- Experimental design : Compare reaction rates/selectivity with analogs lacking bromine or cyclopropane. Monitor via TLC/LC-MS .
Q. What strategies resolve contradictions in biological activity data across studies?
- Case study : Discrepancies in IC₅₀ values for kinase inhibition may arise from:
- Assay variability (e.g., ATP concentration differences in enzymatic assays) .
- Solubility issues (use DMSO stock solutions ≤0.1% to avoid colloidal aggregation ).
- Resolution : Validate activity in orthogonal assays (e.g., SPR for binding affinity, cellular assays for permeability) .
Q. How can computational modeling predict interactions with biological targets?
- Methods :
- Molecular docking (AutoDock/Vina) : Model the compound into ATP-binding pockets of kinases (e.g., JAK2), prioritizing hydrophobic interactions with the cyclopropane and hydrogen bonds with the carboxamide .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (GROMACS/AMBER) .
- Validation : Correlate docking scores with experimental IC₅₀ values from kinase profiling panels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
